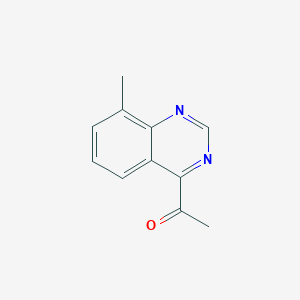
1-(8-Methyl-4-quinazolinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Methylquinazolin-4-yl)ethan-1-one is a quinazoline derivative with a molecular formula of C₁₂H₁₄N₂O₂. Quinazolines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-methylquinazolin-4-yl)ethan-1-one typically involves the following steps:
Amidation and Cyclization: : The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with appropriate acid chlorides to form substituted anthranilates. These intermediates are then cyclized using acetic anhydride under reflux conditions to yield benzoxazin-4-ones.
Cyclization with Ammonia: : The benzoxazin-4-ones are treated with ammonia solution to produce quinazolinone derivatives.
Methylation: : The quinazolinone derivative undergoes methylation at the 8-position to form 1-(8-methylquinazolin-4-yl)ethan-1-one.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(8-Methylquinazolin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Oxidation: : KMnO₄, H₂CrO₄, and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: : LiAlH₄, NaBH₄, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Halides (e.g., iodine, bromine), alkylating agents (e.g., methyl iodide), and strong bases (e.g., sodium hydride, NaH).
Oxidation: : Carboxylic acids, ketones, or alcohols depending on the specific conditions and substrates.
Reduction: : Alcohols or amines.
Substitution: : Halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
Chemistry: : It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: : Its anti-inflammatory and anticancer activities have been explored, suggesting potential therapeutic uses.
Industry: : It is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 1-(8-methylquinazolin-4-yl)ethan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways or modulate biological processes, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(8-Methylquinazolin-4-yl)ethan-1-one is compared to other quinazoline derivatives, highlighting its uniqueness:
8-Methylquinazolin-4(3H)-one: : Similar structure but lacks the ethan-1-one group.
2-Methylquinazolin-4(3H)-one: : Different substitution pattern on the quinazoline ring.
3-Methylquinazolin-4(3H)-one: : Different position of the methyl group on the quinazoline ring.
These compounds share structural similarities but exhibit different biological activities and properties due to variations in their molecular structures.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-(8-methylquinazolin-4-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-7-4-3-5-9-10(7)12-6-13-11(9)8(2)14/h3-6H,1-2H3 |
Clé InChI |
FDWFKCDEUMCHDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=NC=N2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(Difluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B15361156.png)
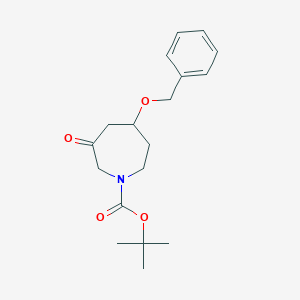

![(2R)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B15361174.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide](/img/structure/B15361175.png)

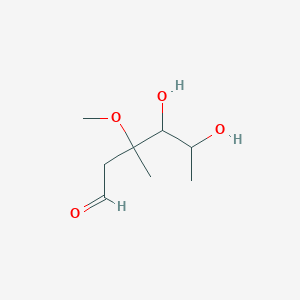
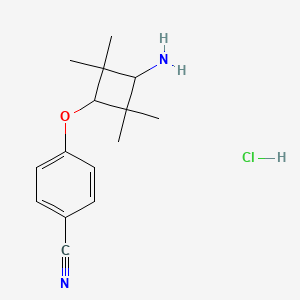
![cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B15361202.png)
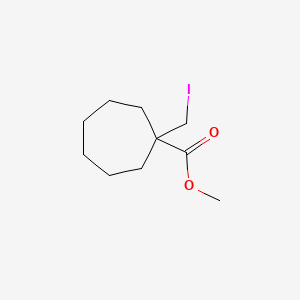
![(2R)-6-nitro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15361213.png)
